methanone O-(4-nitrobenzyl)oxime CAS No. 338962-88-2](/img/structure/B2679556.png)

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-nitrobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

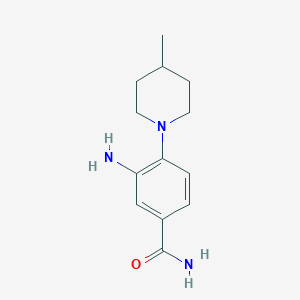

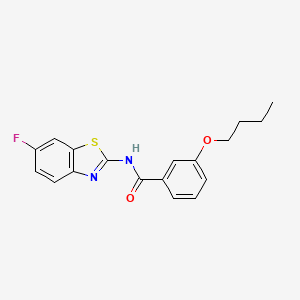

“2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime” is a yellow solid, widely used in organic synthesis . It has the special property of being an oxime derivative . This compound plays a crucial role in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular formula of this compound is C17H15ClN2O3 . Its average mass is 330.766 Da and its monoisotopic mass is 330.077118 Da .Physical And Chemical Properties Analysis

This compound is a yellow solid . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis Techniques

The compound is synthesized through a series of reactions involving acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process also involves the preparation of intermediate compounds such as flucycloxuron, an insecticide, demonstrating the compound's role in chemical synthesis and potential agricultural applications (Gao Xue-yan, 2011).

Reactivity and Compound Formation

Studies have explored the reactivity of cyclopropenone oximes, including reactions with isocyanates to afford 1:2 addition products, which further demonstrates the versatility of cyclopropyl compounds in chemical synthesis (H. Yoshida et al., 1988). Such reactions highlight the compound's utility in developing novel chemical entities and materials.

Antioxidant Properties

Research into related compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power, indicating the potential of these compounds in oxidative stress mitigation and related therapeutic areas (Yasin Çetinkaya et al., 2012).

Antibacterial Applications

The synthesis and evaluation of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests the compound's potential role in developing new antibacterial agents, with molecular docking methods exploring the interaction mechanisms of these compounds with bacterial enzymes (A. Chaudhary et al., 2021).

Chemical Protection and Transformation

The 4-nitrobenzyl group has been utilized for protecting hydroxyl functions, demonstrating the compound's relevance in synthetic chemistry for selective protection and deprotection strategies, which are crucial in complex molecule synthesis (Koichi Kukase et al., 1990).

The applications mentioned above of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime and related compounds in scientific research highlight their significance in diverse fields such as agriculture, materials science, antioxidant research, antibacterial drug development, and synthetic organic chemistry. These insights underscore the compound's versatility and potential in advancing scientific knowledge and applications.

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-nitrophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4/c1-30-21-12-6-18(7-13-21)24(23-14-22(23)17-4-8-19(25)9-5-17)26-31-15-16-2-10-20(11-3-16)27(28)29/h2-13,22-23H,14-15H2,1H3/b26-24+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCQIYANENDXBU-SHHOIMCASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C3CC3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-nitrobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)

![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)